6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one
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Overview
Description
6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one typically involves a multi-step process. One common method includes the stereoselective synthesis of the hexahydrofuro[2,3-b]furan core, followed by functionalization to introduce the cyclohexenone moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (3R,3aR,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl acetate
- (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate
- (3R,3aR,6S,6aR)-3,6-Dihydroxytetrahydrofuro[3,2-b]furan-2,5-dione
Uniqueness
What sets 6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one apart from similar compounds is its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
6-[(3aS,5R,6aR)-3a,6a-dimethyl-2,3,4,5-tetrahydrofuro[2,3-b]furan-5-yl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H20O3/c1-13-7-8-16-14(13,2)17-12(9-13)10-5-3-4-6-11(10)15/h4,6,10,12H,3,5,7-9H2,1-2H3/t10?,12-,13+,14-/m1/s1 |
InChI Key |
HFPGIGVWICQTQI-ZHDCTAKOSA-N |
Isomeric SMILES |
C[C@@]12CCO[C@@]1(O[C@H](C2)C3CCC=CC3=O)C |
Canonical SMILES |
CC12CCOC1(OC(C2)C3CCC=CC3=O)C |
Origin of Product |
United States |
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